molecular formula C10H6ClF3N2O B2858843 N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide CAS No. 1370592-51-0

N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide

Cat. No.: B2858843
CAS No.: 1370592-51-0
M. Wt: 262.62
InChI Key: NPSGTGPZKQTDPC-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide is a synthetic aromatic amide featuring a chloro-substituent at the 3-position and a trifluoromethyl group at the 4-position of the phenyl ring. This compound is structurally analogous to agrochemical and pharmaceutical intermediates, where the trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyanoacetamide moiety enables reactivity in further synthetic modifications .

Properties

IUPAC Name

N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-8-5-6(16-9(17)3-4-15)1-2-7(8)10(12,13)14/h1-2,5H,3H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSGTGPZKQTDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC#N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide typically involves the reaction of 3-chloro-4-(trifluoromethyl)aniline with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. For instance, the reaction can be performed in a polar solvent such as dimethylformamide (DMF) at temperatures ranging from 50°C to 90°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. Additionally, the use of automated systems can reduce the risk of human error and improve safety during the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids or amides.

Scientific Research Applications

Structural Features

  • Chloro Group : Often enhances biological activity by increasing electron-withdrawing properties.
  • Trifluoromethyl Group : Known to improve pharmacokinetic properties and biological interactions.
  • Cyano Group : Contributes to the compound's reactivity and potential for forming various derivatives.

Medicinal Chemistry

N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.

Case Studies

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano group is particularly notable for enhancing anti-tumor efficacy through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : Studies have shown that trifluoromethyl-substituted compounds can modulate inflammatory pathways, suggesting that this compound may possess similar anti-inflammatory effects .

The compound's biological activity has been assessed through various assays, indicating potential use in drug discovery.

Biological Assays

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is a crucial mechanism in drug action. For instance, fluorinated compounds are often more potent inhibitors due to their electronic properties .
  • Cellular Uptake Studies : The influence of the trifluoromethyl group on cellular uptake has been documented, highlighting its role in enhancing bioavailability .

Synthetic Methodologies

The synthesis of this compound involves several steps, often utilizing cyanoacetic acid as a key reagent.

Synthesis Overview

StepReagentsConditionsProducts
1Cyanoacetic acid + AmineDMF, low temperatureCyanoacetamide
2Cyanoacetamide + Chloro compoundRefluxTarget compound

This multi-step synthesis underscores the versatility of cyanoacetic acid derivatives in generating complex organic molecules .

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the cyano group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s physicochemical and functional properties can be contextualized against the following analogs:

N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide

  • Molecular Formula : C₉H₆ClF₃N₂O
  • Molecular Weight : 212.61 g/mol
  • logP : 1.855 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 3
  • This compound is used in pesticidal research .

N-(4-Chlorophenyl)-2-cyanoacetamide

  • Molecular Formula : C₉H₇ClN₂O
  • Molecular Weight : 194.62 g/mol
  • Key Differences : Absence of the trifluoromethyl group simplifies the structure, decreasing molecular weight and logP (predicted ~1.2). This simpler analog is a precursor in herbicide synthesis .

N-[4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-2-cyanoacetamide

  • Key Differences: Incorporation of a pyridyl-piperazine moiety increases molecular complexity and hydrogen-bonding capacity (polar surface area >80 Ų), enhancing target binding in kinase inhibitors. This highlights the versatility of cyanoacetamide derivatives in medicinal chemistry .

N-(3-CHLORO-4-(2-PYRIDYLMETHOXY)PHENYL)-2-CYANOACETAMIDE

  • Key Differences : The pyridylmethoxy group introduces a basic nitrogen and ether linkage, improving solubility and enabling interactions with enzymatic active sites. This compound is patented for agrochemical applications .

Structural and Functional Analysis

Physicochemical Properties (Table 1)

Compound Name Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Key Substituents
N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide* ~237.6 (estimated) ~2.1 3 3-Cl, 4-CF₃
N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide 212.61 1.855 3 3-Cl, 4-F
N-(4-chlorophenyl)-2-cyanoacetamide 194.62 ~1.2 2 4-Cl

*Estimated based on analogs.

Biological Activity

N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chlorine atom at the 3-position of the phenyl ring.
  • Trifluoromethyl group at the 4-position, which enhances lipophilicity and binding affinity.
  • Cyanoacetamide moiety , which is crucial for its biological interactions.

The compound's chemical formula is C10H6ClF3N2OC_{10}H_{6}ClF_{3}N_{2}O.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group significantly enhances the compound's binding affinity and selectivity towards these targets. Additionally, the cyano group can participate in hydrogen bonding, stabilizing the compound's interaction with its biological targets.

Key Targets

  • Enzymatic Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which may play a role in various metabolic pathways.
  • Protein-Ligand Interactions : It serves as a useful tool in studying protein-ligand interactions due to its structural properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, although detailed IC50 values are yet to be established.
  • Enzyme Inhibition : It has shown promise in inhibiting specific enzymes involved in metabolic processes, contributing to its potential therapeutic applications.

Case Studies

  • Anticancer Potential :
    • In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. For instance, related compounds have shown IC50 values ranging from 1.61 µg/mL to higher concentrations depending on structural modifications .
    • Further investigations are required to establish the exact potency of this compound against specific cancer types.
  • Mechanistic Insights :
    • Studies have indicated that the activation of histone acetyltransferases (HATs) could be a pathway influenced by this compound, potentially leading to altered gene expression profiles associated with cell cycle regulation and apoptosis.

Data Table: Comparative Biological Activities

Compound NameIC50 (µg/mL)Mechanism of ActionReferences
This compoundTBDEnzyme inhibition, potential antitumor
Related Thiazole Compound1.61Cytotoxicity against cancer cell lines
Other Analogous CompoundsVariesVarious mechanisms including HAT activation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-chloro-4-(trifluoromethyl)phenyl]-2-cyanoacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via amide bond formation between 3-chloro-4-(trifluoromethyl)aniline and cyanoacetic acid derivatives. Coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) in polar aprotic solvents (e.g., DMSO) are critical for activating the carboxyl group . Substitution reactions may require alkaline conditions (e.g., NaOMe or KOtBu) to stabilize intermediates. For scale-up, patent methods involving sequential substitution, reduction (e.g., Fe powder under acidic conditions), and condensation with cyanoacetic acid are recommended . Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature.

Q. How can the electronic properties of the trifluoromethyl and cyano groups be computationally modeled to predict reactivity?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is effective for calculating electron distribution and frontier molecular orbitals . Basis sets like 6-311+G(d,p) can model the electron-withdrawing effects of -CF₃ and -CN groups. Solvent effects (e.g., DMSO) should be included via polarizable continuum models (PCM). Software such as Gaussian or ORCA can simulate charge transfer and nucleophilic/electrophilic sites .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns and amide linkage (δ ~165-175 ppm for carbonyl) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • XRD : Single-crystal X-ray diffraction (e.g., SHELXL refinement) for unambiguous confirmation of molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:

  • Use ATP-based viability assays (e.g., CellTiter-Glo) with controlled DMSO (<0.1%).
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities . Cross-reference with computational docking (AutoDock Vina) to identify binding poses and key residues in protein targets (e.g., kinases) .

Q. What strategies mitigate steric hindrance during functionalization of the phenyl ring?

  • Methodological Answer : Electrophilic aromatic substitution (EAS) at the 3-chloro-4-CF₃-phenyl group is hindered by the bulky -CF₃. Strategies include:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate positions adjacent to directing groups (e.g., -NHCO-) .
  • Palladium-catalyzed C-H activation : Employ Pd(OAc)₂ with ligands (e.g., SPhos) to functionalize meta positions .
  • Microwave-assisted synthesis : Enhance reaction kinetics for sterically challenging substitutions .

Q. How do solvent effects and pH influence the stability of the cyanoacetamide moiety?

  • Methodological Answer : The -CN group is prone to hydrolysis under acidic/basic conditions. Stability studies via:

  • pH-rate profiling : Monitor degradation kinetics (HPLC) in buffers (pH 1-13) at 25–40°C.
  • DFT calculations : Predict hydrolysis pathways (e.g., nucleophilic attack by OH⁻) and transition states .
  • Stabilize via co-solvents (e.g., acetonitrile) or lyoprotectants (trehalose) in formulations .

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